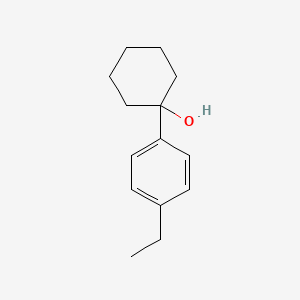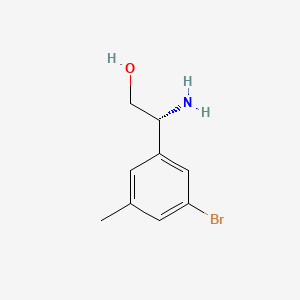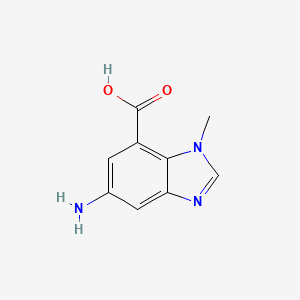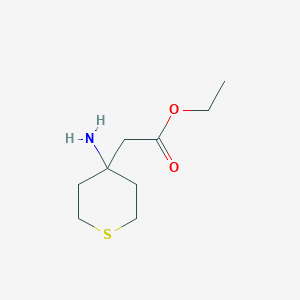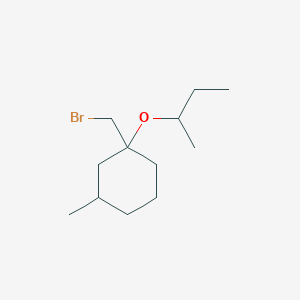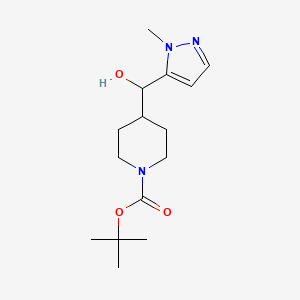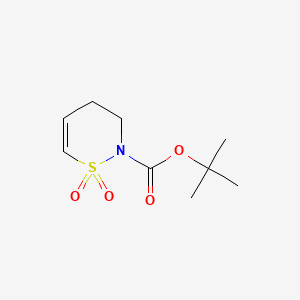
tert-butyl1,1-dioxo-3,4-dihydro-2H-1lambda6,2-thiazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl1,1-dioxo-3,4-dihydro-2H-1lambda6,2-thiazine-2-carboxylate is a chemical compound with the molecular formula C9H15NO4S. It is a member of the thiazine family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
The synthesis of tert-butyl1,1-dioxo-3,4-dihydro-2H-1lambda6,2-thiazine-2-carboxylate typically involves the reaction of tert-butylamine with a suitable thiazine precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactors with precise temperature and pressure control to ensure high yield and purity of the product.
Chemical Reactions Analysis
tert-Butyl1,1-dioxo-3,4-dihydro-2H-1lambda6,2-thiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazine derivatives with reduced functional groups.
Scientific Research Applications
tert-Butyl1,1-dioxo-3,4-dihydro-2H-1lambda6,2-thiazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents with therapeutic potential.
Mechanism of Action
The mechanism of action of tert-butyl1,1-dioxo-3,4-dihydro-2H-1lambda6,2-thiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
tert-Butyl1,1-dioxo-3,4-dihydro-2H-1lambda6,2-thiazine-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-carboxylate: This compound has a similar structure but differs in the position of the sulfur atom and the overall ring structure.
tert-Butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate: This compound shares the tert-butyl group but has a different core structure, leading to different chemical properties and applications.
tert-Butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate: This compound has a pyridine ring instead of a thiazine ring, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific thiazine ring structure, which imparts unique chemical and biological properties that are not observed in the other similar compounds.
Properties
Molecular Formula |
C9H15NO4S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
tert-butyl 1,1-dioxo-3,4-dihydrothiazine-2-carboxylate |
InChI |
InChI=1S/C9H15NO4S/c1-9(2,3)14-8(11)10-6-4-5-7-15(10,12)13/h5,7H,4,6H2,1-3H3 |
InChI Key |
FTGNEJCXFCSPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=CS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


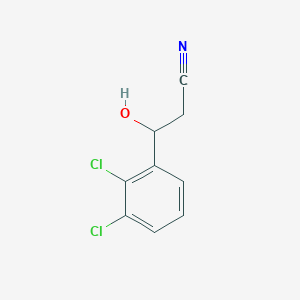
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
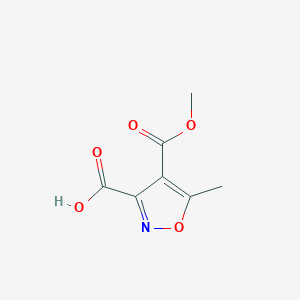
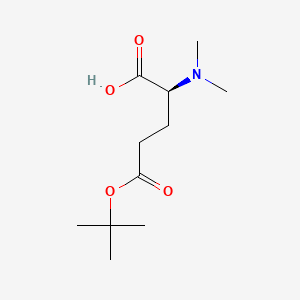
![1H-imidazo[1,2-a]imidazole](/img/structure/B13547046.png)
![3-[(Difluoromethyl)sulfanyl]azetidine](/img/structure/B13547051.png)
